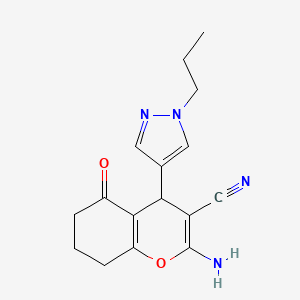![molecular formula C26H24ClN3O B10929135 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with chlorinated and methylated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the chlorinated and methylated phenyl groups.
Acylation: The final step involves the acylation of the pyrazole derivative with an appropriate acyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: It can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active derivatives.
Mechanism of Action
The mechanism by which 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3,5-DIMETHYLPHENOL: This compound shares the chlorinated and methylated phenyl groups but lacks the pyrazole ring.
4-CHLORO-3,5-DIMETHYLPHENYL METHYL CARBONATE: Similar in structure but with a carbonate group instead of the pyrazole and acetamide functionalities.
Uniqueness
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a pyrazole ring with chlorinated and methylated phenyl groups, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H24ClN3O |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O/c1-17-4-10-20(11-5-17)25-24(27)26(21-12-6-18(2)7-13-21)30(29-25)16-23(31)28-22-14-8-19(3)9-15-22/h4-15H,16H2,1-3H3,(H,28,31) |
InChI Key |
KEUBDZJHCFLYII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10929064.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10929067.png)
![N-(2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10929072.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10929082.png)

![N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10929089.png)
![4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10929093.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10929112.png)

![6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929127.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929149.png)
![Ethyl 1-ethyl-6-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929152.png)
